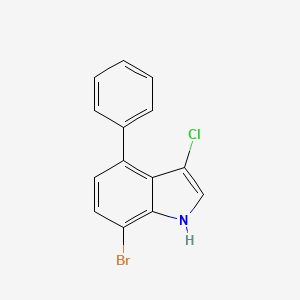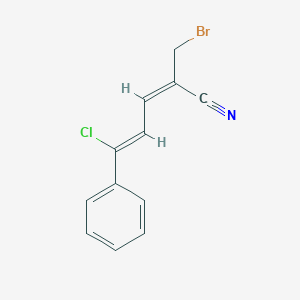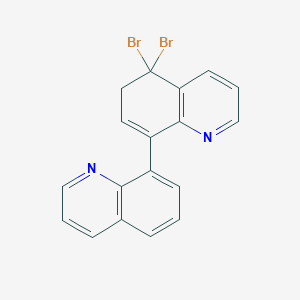![molecular formula C15H28O4Si2 B12635054 [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-46-6](/img/structure/B12635054.png)
[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) es un compuesto organosilícico caracterizado por la presencia de dos grupos trimetilsilano unidos a un núcleo dimetoxi-metilfenileno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) típicamente implica la reacción de 3,6-dimetoxi-4-metilfenol con cloruro de trimetilsililo en presencia de una base como la piridina. La reacción procede a través de la formación de un éter de sililo intermedio, que posteriormente se convierte en el producto final a través de una serie de pasos de purificación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la implementación de técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización, garantiza la producción de [(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden producir hidroquinonas.
Sustitución: Los grupos trimetilsilano pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Reactivos como halógenos o compuestos organometálicos pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas
Reducción: Hidroquinonas
Sustitución: Varios derivados de fenileno sustituidos
Aplicaciones Científicas De Investigación
[(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se investiga por su posible papel en los ensayos bioquímicos y como grupo protector en la síntesis de péptidos.
Medicina: Se explora su posible uso en sistemas de administración de fármacos y como bloque de construcción para compuestos farmacéuticos.
Industria: Se utiliza en la producción de materiales avanzados, incluyendo recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de [(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) implica su interacción con varios objetivos moleculares. Los grupos trimetilsilano pueden mejorar la lipofilia del compuesto, facilitando su incorporación en las membranas lipídicas. Además, el núcleo dimetoxi-metilfenileno puede participar en reacciones de transferencia de electrones, influyendo en la reactividad y la estabilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(3,4-Dimetoxi-fenil)-3,6-dimetil-2-fenil-3,4-dihidroquinolin-1(2H)-il)metanona: Un compuesto con características estructurales similares pero diferentes grupos funcionales.
Dimetoxetano: Un éter con grupos dimetoxi similares pero sin el núcleo de fenileno y los grupos trimetilsilano.
Singularidad
[(3,6-Dimetoxi-4-metil-1,2-fenileno)bis(oxi)]bis(trimetilsilano) es único debido a la presencia de ambos grupos trimetilsilano y dimetoxi-metilfenileno. Esta combinación confiere propiedades químicas distintivas, como una mayor estabilidad y reactividad, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
919289-46-6 |
|---|---|
Fórmula molecular |
C15H28O4Si2 |
Peso molecular |
328.55 g/mol |
Nombre IUPAC |
(2,5-dimethoxy-3-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H28O4Si2/c1-11-10-12(16-2)14(18-20(4,5)6)15(13(11)17-3)19-21(7,8)9/h10H,1-9H3 |
Clave InChI |
CFYPRIDPPLPSTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)


![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)



![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)


